molecular formula C8H3F4NO B6157802 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene CAS No. 116370-63-9

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene

Cat. No.: B6157802
CAS No.: 116370-63-9
M. Wt: 205.1
InChI Key:
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Description

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzene, featuring both fluorine and isocyanate functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-fluoro-4-nitro-1-(trifluoromethyl)benzene

    Reagent: Phosgene (COCl2)

    Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the fluorine atom at the 2-position.

    4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Similar structure but with different substitution patterns.

Uniqueness

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene is unique due to the presence of both fluorine and isocyanate groups, which impart distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves the conversion of a commercially available starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "2-fluoro-1-(trifluoromethyl)benzene", "Phosgene", "Triethylamine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-fluoro-1-(trifluoromethyl)benzene is reacted with phosgene in the presence of triethylamine to form 2-fluoro-4-chloro-1-(trifluoromethyl)benzene.", "Step 2: The intermediate product from step 1 is then reacted with sodium hydroxide and methanol to form 2-fluoro-4-methoxy-1-(trifluoromethyl)benzene.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to remove the methoxy group and form 2-fluoro-4-chloro-1-(trifluoromethyl)benzene.", "Step 4: Finally, the product from step 3 is reacted with potassium cyanate to form 2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene." ] }

CAS No.

116370-63-9

Molecular Formula

C8H3F4NO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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